molecular formula C8H6N2O4 B1334579 2-Isocyanato-1-methoxy-4-nitrobenzene CAS No. 59741-17-2

2-Isocyanato-1-methoxy-4-nitrobenzene

Cat. No. B1334579
CAS RN: 59741-17-2
M. Wt: 194.14 g/mol
InChI Key: LEJIZOMNHVTYMC-UHFFFAOYSA-N
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Description

2-Isocyanato-1-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H6N2O4 . It has a molecular weight of 194.15 .


Molecular Structure Analysis

The molecular structure of 2-Isocyanato-1-methoxy-4-nitrobenzene consists of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring .


Physical And Chemical Properties Analysis

2-Isocyanato-1-methoxy-4-nitrobenzene has a density of 1.33g/cm3 . It has a boiling point of 330.1ºC at 760 mmHg . The melting point is 112-115ºC (lit.) . The flash point is 153.4ºC .

Scientific Research Applications

  • Functionalized Phenyl Urea and Thiourea Silatranes Synthesis

    Researchers synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes by rearranging electrophiles like 1-isocyanato-4-nitrobenzene with primary amines. These compounds were characterized through elemental analysis, spectroscopic techniques, and X-ray diffraction. The study focused on the electronic properties of these compounds, exploring their potential in anion recognition due to the effects of substituent groups on electronic properties (Singh et al., 2016).

  • Analysis of Atmospheric Reactivity

    A study explored the atmospheric reactivity of methoxyphenols, specifically focusing on guaiacol's reaction with hydroxyl radicals. The research highlighted the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases, suggesting the potential use of nitroguaiacols as biomass burning emission gas tracers (Lauraguais et al., 2014).

  • Silicon Surface Grafting and Electrochemical Studies

    The electrochemical grafting process of nitrobenzene and methoxybenzene from diazonium salt solutions was investigated. The study focused on the band bending, nonradiative surface recombination, and the influence of side reactions on silicon surfaces during grafting. The findings provide insights into the electronic properties and reaction dynamics during the grafting process (Rappich et al., 2006).

properties

IUPAC Name

2-isocyanato-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJIZOMNHVTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400187
Record name 2-isocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-1-methoxy-4-nitrobenzene

CAS RN

59741-17-2
Record name 2-isocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-nitrophenyl isocyanate
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